molecular formula C21H22N2O2 B7698184 N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide

Cat. No. B7698184
M. Wt: 334.4 g/mol
InChI Key: FMCOBJQGYYHJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide” is a chemical compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the quinoline structure, which is an aromatic nitrogen-containing heterocyclic compound . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide is that it exhibits a range of biological activities, making it a versatile compound for scientific research. Additionally, the synthesis of this compound is relatively straightforward, making it easy to obtain in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Finally, further studies are needed to elucidate the mechanism of action of this compound, which can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-3-formylquinoline with 4-methyl-N-propylbenzamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The purity of this compound can be improved through recrystallization and purification steps.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been studied extensively for its potential therapeutic applications. Studies have shown that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation and swelling in various tissues. In addition, this compound has been investigated for its anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-12-23(21(25)16-10-8-15(2)9-11-16)14-18-13-17-6-4-5-7-19(17)22-20(18)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCOBJQGYYHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.